N-(2-hydroxyphenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Overview
Description
N-(2-hydroxyphenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H17N5O2S and its molecular weight is 403.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-hydroxyphenyl)-2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is 403.11029598 g/mol and the complexity rating of the compound is 533. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Elucidation
A series of compounds including N-(2-hydroxyphenyl)-2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide derivatives have been synthesized, emphasizing the significance of 1,2,4-triazole ring systems in pharmaceutical activities. These compounds were explored for their antimicrobial properties, showcasing a broad spectrum of activity against various microbial strains. The structural elucidation was confirmed through various spectroscopic methods, including H1NMR, MASS Spectra, IR Spectra, and Elemental Analysis, highlighting the compound's potential in biomedical applications (MahyavanshiJyotindra et al., 2011).
Chemoselective Acetylation and Antimalarial Applications
N-(2-Hydroxyphenyl)acetamide, a derivative of N-(2-hydroxyphenyl)-2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide, is identified as a critical intermediate in the natural synthesis of antimalarial drugs. Research has been conducted on the chemoselective monoacetylation of 2-aminophenol to this compound, utilizing various acyl donors and optimizing the reaction parameters to improve efficiency and selectivity. This work underscores the compound's role in synthesizing therapeutically significant molecules (Magadum & Yadav, 2018).
Antimicrobial and Quantum Calculations
Research into the antimicrobial activity and quantum calculations of novel sulphonamide derivatives related to N-(2-hydroxyphenyl)-2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has provided insights into their potential as antimicrobial agents. This work not only demonstrated the compounds' efficacy against various microbial strains but also employed computational calculations to correlate experimental findings with theoretical predictions, offering a comprehensive understanding of the compounds' activities (Fahim & Ismael, 2019).
Properties
IUPAC Name |
N-(2-hydroxyphenyl)-2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2S/c27-18-11-5-4-10-17(18)23-19(28)14-29-21-25-24-20(15-7-6-12-22-13-15)26(21)16-8-2-1-3-9-16/h1-13,27H,14H2,(H,23,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDDRXMDPTUPOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3O)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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